2-甲基-4-羧基-3,4,5,6-四氢嘧啶

描述

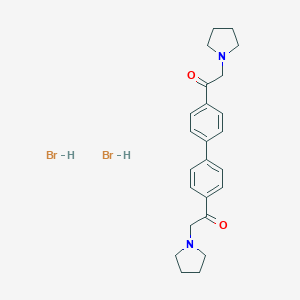

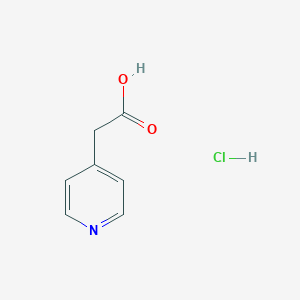

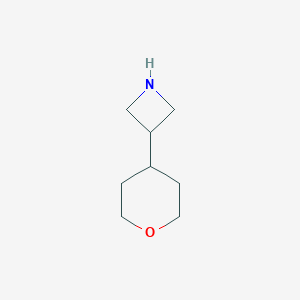

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine is a molecular entity focused on ‘small’ chemical compounds . It has been identified in the pool of Streptomyces parvulus . It is recognized as a ubiquitous bacterial osmoprotectant .

Synthesis Analysis

The synthesis of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine involves feeding Streptomyces parvulus with "N- and "C-labeled L-glutamate . Two different glutamate pools are responsible for their biosynthesis, THP(A) carbon skeleton derives from the extracellular -['~C]glutamate, whereas THP(B) stems from D-fructose via the intracellular glutamate .Molecular Structure Analysis

The molecular structure of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine was elucidated using high-resolution 13C and "N NMR . The splitting patterns and coupling constants of adjacent nitrogen-carbon molecular fragments enabled the unraveling of their molecular structure .Chemical Reactions Analysis

During cell growth, THP(A) is synthesized and becomes the major constituent of the intracellular pool. It is consumed after THP(B) is accumulated intracellularly . The onset of THP(A) and -(B) synthesis seems correlated to the time of actinomycin D synthesis .Physical And Chemical Properties Analysis

The molecular formula of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine is C6H10N2O2 . Its average mass is 142.158 and its mono-isotopic mass is 142.07423 .科学研究应用

细菌对渗透压和热应激的反应:

- 发现在渗透压和热应激下,包括2-甲基-4-羧基-3,4,5,6-四氢嘧啶在链霉菌菌株中积累。这些化合物有助于逆转大肠杆菌生长受到的这些压力引起的抑制,表明它们在细胞对抗环境应激因子中的保护作用 (Malin & Lapidot, 1996)。

溶液和晶体中的构象研究:

- 通过核磁共振和X射线晶体学研究发现,2-甲基-4-羧基-3,4,5,6-四氢嘧啶形成带有半椅构象的离子分子。这些研究有助于了解分子的结构特性,这对其生物功能至关重要 (Inbar, Frolow, & Lapidot, 1993)。

对蛋白质-核酸相互作用的影响:

- 这种化合物,也称为THP(B),以及其衍生物THP(A),影响蛋白质和DNA之间的相互作用。例如,THP(A)显著抑制了某些限制性内切酶对DNA的切割,揭示了在遗传研究和生物技术中的潜在应用 (Malin, Iakobashvili, & Lapidot, 1999)。

合成不寻常的四氢嘧啶氨基酸:

- 合成2-(1-氨基烷基)-4-羧基-3,4,5,6-四氢嘧啶的衍生物,这些衍生物从细菌铁载体中分离出来,显示了该化合物在生物活性分子合成中的相关性 (Jones & Crockett, 1993)。

链霉菌帕尔武卢斯中的生物合成:

- 该化合物及其衍生物还与链霉菌帕尔武卢斯中的放线菌素D的生物合成相关联。它们可能作为氮储存或具有其他细胞功能 (Inbar & Lapidot, 1988)。

属性

IUPAC Name |

2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | |

CAS RN |

117305-84-7, 96702-03-3 | |

| Record name | 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117305847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ectoine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)

![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)